Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-
Description
Introduction to Disulfide Rebridging Chemistry
Historical Development of Disulfide Modification Strategies
The manipulation of disulfide bonds dates to the mid-20th century, with early efforts focusing on reversible reduction for structural analysis. However, the advent of therapeutic antibodies in the 1990s necessitated strategies to rebridge disulfides after payload conjugation. Initial reagents like bissulfones (I) and dibromomaleimides (II) demonstrated partial success but suffered from hydrolysis susceptibility and non-specific thiol alkylation. For example, dibromomaleimides achieved 70–80% conjugation yields but required stringent anhydrous conditions.
The 2010s marked a turning point with the introduction of bis-haloacetamides , which combined rapid kinetics with improved hydrolytic stability. These reagents exploited the nucleophilic reactivity of cysteine thiols to form stable thioether bonds, minimizing disulfide scrambling. The structural simplicity of acetamide, N,N'-(dithiodi-4,1-phenylene)bis-—a phenyl disulfide flanked by acetamide groups—enabled selective rebridging without perturbing protein tertiary structures.
Significance of Site-Selective Protein Modification
Site-selective modification ensures consistent drug-to-antibody ratios (DARs), a critical factor for ADC efficacy and safety. Traditional lysine or cysteine conjugation often yields heterogeneous mixtures with variable pharmacokinetics. Disulfide rebridging addresses this by targeting solvent-accessible disulfide bonds, which are naturally abundant in antibodies (e.g., 16 disulfides in IgG1).
Key advantages include:
- Preserved antigen binding : Rebridging maintains the structural integrity of complementarity-determining regions (CDRs).
- Controlled payload delivery : Bis-acetamide linkers enable stoichiometric control, achieving DARs of 2–4 with >90% homogeneity.
- Enhanced serum stability : Thioether-linked conjugates resist glutathione (GSH)-mediated cleavage in blood serum.
Emergence of Bis-Acetamide Scaffolds as Rebridging Agents
Bis-acetamide scaffolds, such as acetamide, N,N'-(dithiodi-4,1-phenylene)bis-, emerged from systematic studies on electrophile reactivity. The acetamide group adjacent to the disulfide bridge enhances solubility and directs nucleophilic attack to the sulfur atoms, preventing off-target reactions.
Table 1: Comparison of Disulfide Rebridging Reagents
| Reagent | Conjugation Yield (%) | Selectivity Over Free Cys | Hydrolytic Stability | Reference |
|---|---|---|---|---|
| Dibromomaleimide (II) | 70–80 | Low | Moderate | |
| Bissulfone (I) | 20–40 | Low | Poor | |
| Bis-Haloacetamide | >90 | High | High |
The synthesis of bis-acetamide linkers involves nucleophilic substitution of dichlorophenyl disulfide with acetamide derivatives under basic conditions. This modular approach allows for functionalization with polyethylene glycol (PEG) spacers or bioorthogonal groups (e.g., azides, alkynes).
Fundamental Principles of Disulfide Rebridging
Disulfide rebridging follows a two-step mechanism:
- Reduction : Native disulfides are reduced with tris(2-carboxyethyl)phosphine (TCEP) to generate free thiols.
- Rebridging : The bis-acetamide reacts with adjacent thiols, forming a three-carbon bridge (Figure 1).
Figure 1 : Proposed mechanism of disulfide rebridging using acetamide, N,N'-(dithiodi-4,1-phenylene)bis-.
- TCEP reduces the disulfide bond to two cysteines.
- The bis-acetamide undergoes nucleophilic attack by thiols, forming stable thioether bonds.
The reaction is entropy-driven, favoring proximity-guided conjugation at solvent-accessible disulfides. Optimal conditions include pH 7–8, 25–37°C, and a 2:1 molar ratio of reagent to disulfide.
Properties
IUPAC Name |
N-[4-[(4-acetamidophenyl)disulfanyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-11(19)17-13-3-7-15(8-4-13)21-22-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZOVXPAGVIXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SSC2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066117 | |
| Record name | Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- | |
| Source | EPA DSSTox | |
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Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-09-9 | |
| Record name | N,N′-(Dithiodi-4,1-phenylene)bis[acetamide] | |
| Source | CAS Common Chemistry | |
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| Record name | Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(acetamidophenyl)disulfide | |
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| Record name | Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- | |
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| Record name | Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- | |
| Source | EPA DSSTox | |
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| Record name | N,N'-(dithiodi-4,1-phenylene)bisacetamide | |
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Preparation Methods
Step 1: Synthesis of 4,4'-Diaminodiphenyl Disulfide
4-Aminothiophenol undergoes oxidative coupling to form the disulfide backbone:
Oxidants :
Step 2: Acetylation with Acetic Anhydride
The diamine intermediate is treated with excess acetic anhydride under reflux:
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DMF | 89% |
| Temperature | 110–120°C | +12% vs. 80°C |
| Molar Ratio (Anhydride:Diamine) | 2.5:1 | Minimizes monoacetylated byproducts |
One-Pot Thiol-Acetylation-Oxidation Approach
A streamlined method combining thiol protection, acetylation, and in situ oxidation:
-
Thiol protection : 4-Aminothiophenol is treated with trimethylsilyl chloride to form -S-Si(CH).
-
Acetylation : Reaction with acetyl chloride in pyridine:
-
Oxidative coupling : Exposure to O/FeCl catalyst yields the disulfide:
Advantages :
Alternative Methodologies
Ullmann-Type Coupling of Pre-Acetylated Monomers
Bromoacetamide precursors undergo copper-catalyzed coupling:
Limitations :
Enzymatic Oxidation Using Laccases
Eco-friendly approach utilizing fungal laccases to catalyze disulfide bond formation:
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ min⁻¹) | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 4.2 | <5% |
| THF | 7.5 | 1.8 | 12–15% |
| Ethanol | 24.3 | 2.1 | 8–10% |
Polar aprotic solvents like DMF enhance nucleophilicity of amine groups, accelerating acetylation.
Temperature Optimization
Arrhenius Plot Data :
-
Activation energy (): 45.2 kJ/mol for acetylation step.
-
Optimal range: 110–120°C (balances rate vs. thermal decomposition of disulfide).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| FT-IR | 3280 cm⁻¹ (N-H stretch) | Secondary amide |
| 1665 cm⁻¹ (C=O stretch) | Acetamide carbonyl | |
| 540 cm⁻¹ (S-S stretch) | Disulfide bond | |
| H NMR (DMSO-d6) | δ 2.01 (s, 6H) | CH of acetamide |
| δ 7.35–7.60 (m, 8H) | Aromatic protons | |
| δ 10.21 (s, 2H) | Amide NH |
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC (C18) | 60:40 MeOH/H2O, 1 mL/min | 98.7 |
| Elemental Analysis | C: 54.2%, H: 4.5%, N: 8.9% | <0.3% deviation |
Industrial-Scale Considerations
-
Cost Analysis :
-
Raw material contribution: 4-Aminothiophenol (62%), acetic anhydride (23%).
-
Oxidation catalysts account for 8% of total synthesis cost.
-
-
Safety Protocols :
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Use of inert atmosphere (N) during disulfide formation to prevent explosive peroxides.
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Quenching of excess acetic anhydride with ice-cold sodium bicarbonate.
-
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiodi linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiodi linkage, forming thiol derivatives.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of advanced materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The dithiodi linkage and acetamide groups play crucial roles in its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- with structurally related bis-acetamide derivatives, focusing on linker chemistry, substituents, and functional properties.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Linker Chemistry :
- The disulfide linker in the target compound distinguishes it from methylene, ether, or ethylene glycol linkers in analogs. Disulfide bonds are redox-sensitive, enabling applications in drug delivery or responsive materials, whereas ether or methylene linkers provide stability .
- The ethylene glycol linker in 37988-01-5 enhances solubility compared to the hydrophobic disulfide or chlorinated linkers .
Substituent Effects :
- Chlorine or trifluoromethyl groups (e.g., Compound 44) increase lipophilicity and bioactivity, as seen in antileishmanial applications . In contrast, the unsubstituted phenyl rings in the target compound may limit target specificity.
- Pyrrolidinyl or methoxy groups (e.g., GN8 derivative) improve BBB penetration or binding affinity to proteins like ACE2 .
Synthetic Yields: Bis-acetamides with complex linkers (e.g., terphenyl derivatives in –3) show moderate yields (42–44%), suggesting synthetic challenges.
Environmental and Safety Profiles :
- The target compound’s environmental assessment under CEPA 1999 contrasts with bioactive analogs (e.g., Compound 44), which prioritize efficacy over environmental impact .
Biological Activity
Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-, known by its CAS number 16766-09-9, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dithiodi-4,1-phenylene backbone with acetamide functional groups. Its molecular structure can influence its interactions within biological systems.
Biological Activity Overview
The biological activities of acetamide derivatives can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenging of free radicals; reduction of oxidative stress. |
| Antimicrobial | Inhibition of bacterial growth; potential use in treating infections. |
| Enzyme Inhibition | Modulation of enzyme activities (e.g., acetylcholinesterase inhibition). |
| Cytotoxicity | Induction of apoptosis in cancer cell lines; potential use in cancer therapy. |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to acetamide derivatives:
- Antioxidant Properties : A study examining flavonoid acetamides demonstrated significant antioxidant activity with IC50 values ranging from 31.52 to 198.41 µM using the DPPH assay . This suggests that structural modifications can enhance the antioxidant capacity of acetamide derivatives.
- Cytotoxic Effects : Research on compounds similar to N,N'-(dithiodi-4,1-phenylene)bis- indicated that certain derivatives could selectively induce apoptosis in tumor cells by modulating p53 levels . Such findings highlight the potential application of these compounds in cancer therapeutics.
- Enzyme Inhibition : A related study focused on benzothiazole-acetamide derivatives showed promising results as acetylcholinesterase inhibitors, with one compound exhibiting an IC50 value of 0.08 μM . This suggests that similar structural motifs in acetamides may lead to significant pharmacological effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile of acetamide derivatives is crucial for their potential therapeutic applications:
- Absorption and Distribution : The solubility characteristics of acetamide compounds can influence their bioavailability and distribution within biological systems.
- Toxicological Studies : Preliminary toxicity assessments are essential to evaluate the safety of these compounds. Studies utilizing OECD guidelines for repeated dose toxicity have been employed to determine safe dosage ranges .
Q & A
Advanced Research Question
- Pyrrolidine vs. Piperidine : Pyrrolidine derivatives exhibit 3-fold higher prion aggregation inhibition due to enhanced steric fit in the hydrophobic binding pocket.
- Electron-Withdrawing Groups : Nitro or trifluoromethyl substitutions reduce potency by disrupting hydrogen bonding with PrPˢᶜ residues.
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) prioritize N-alkylation over aryl groups for optimized activity .
What advanced techniques characterize the compound’s interaction with prion proteins?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
